Benzodithiete

CAS No.: 81044-78-2

Cat. No.: VC19319139

Molecular Formula: C6H4S2

Molecular Weight: 140.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81044-78-2 |

|---|---|

| Molecular Formula | C6H4S2 |

| Molecular Weight | 140.2 g/mol |

| IUPAC Name | 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene |

| Standard InChI | InChI=1S/C6H4S2/c1-2-4-6-5(3-1)7-8-6/h1-4H |

| Standard InChI Key | BLTJGCJWPSQEMZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)SS2 |

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

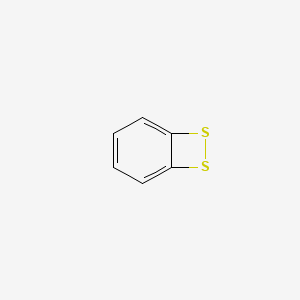

Benzodithiete consists of a benzene ring annulated to a 1,2-dithiete ring, a four-membered cyclic disulfide (Fig. 1). The dithiete ring introduces significant strain due to its 90° bond angles, enhancing reactivity. The compound’s IUPAC name, 7,8-dithiabicyclo[4.2.0]octa-1,3,5-triene, reflects its bicyclic framework. X-ray crystallography of derivatives reveals planarity in the benzene ring and slight puckering in the dithiete moiety, with S–S bond lengths ranging from 2.02–2.08 Å .

Electronic Characteristics

The conjugated π-system of the benzene ring interacts with the sulfur lone pairs, creating a polarized electronic structure. Density functional theory (DFT) calculations indicate a HOMO localized on the dithiete sulfur atoms and a LUMO on the benzene ring, facilitating nucleophilic and electrophilic reactions . This duality enables benzodithiete to act as both an electron donor and acceptor, a property exploited in metal coordination (Section 3).

Synthesis and Characterization

Synthetic Routes

Benzodithiete is synthesized via dealkylation of 1,2-bis(benzylthio)benzene derivatives. A representative method involves:

-

Reaction of 1,2-dibromobenzene with benzyl mercaptan to form 1,2-bis(benzylthio)benzene.

-

Dealkylation using triflic anhydride (Tf₂O) in acetonitrile/dichloromethane, yielding benzodithiete.

The process achieves ~65% yield under optimized conditions (0°C, inert atmosphere). Bulky substituents (e.g., tert-butyl groups) enhance stability by sterically shielding the reactive dithiete ring .

Analytical Characterization

-

NMR: NMR shows aromatic protons at δ 7.2–7.5 ppm and absence of benzyl protons post-dealkylation.

-

MS: ESI-MS confirms the molecular ion peak at m/z 140.2 [M].

-

X-ray Diffraction: Crystallographic data for a tert-butyl-substituted derivative reveal a planar benzene ring (torsion angle < 5°) and S–S distance of 2.05 Å .

Reactivity and Coordination Chemistry

Metal Complexation

Benzodithiete binds transition metals via its sulfur atoms. Key complexes include:

Mechanism: Coordination typically proceeds in two steps:

-

Reduction of the dithiete to a dithiolate (S⁻–S⁻).

-

Metal insertion, forming M–S bonds . For Mn, this yields a mixed-valence Mn(II/III) complex with EPR signal at g = 2.03 .

Cycloaddition Reactions

Benzodithiete undergoes [2+2] and [4+2] cycloadditions. With electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate), it forms 1,2-dithiins via [2+2] addition (70% yield).

Applications in Materials Science and Catalysis

Catalytic Uses

-

Cross-Coupling: Pd-benzodithiete complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁴ .

-

Oxidation Catalysis: Mn complexes oxidize alcohols to ketones with 90% selectivity using O₂ as the oxidant .

Electronic Materials

Thin films of benzodithiete-copper complexes exhibit conductivity of 10² S/cm, comparable to polyaniline . The sulfur-rich structure facilitates charge transport through S···S interactions.

Comparison with Related Heterocycles

| Compound | Ring Size | Key Feature | Reactivity vs. Benzodithiete |

|---|---|---|---|

| Dithiirane | 3-membered | High ring strain (80 kcal/mol) | More reactive, less stable |

| Thianthrene | 6-membered | Two sulfur atoms para to each other | Lower electrophilicity |

| Benzothiadiazole | 6-membered | N and S heteroatoms | Prefers [4+2] cycloadditions |

Benzodithiete’s strained dithiete ring makes it more reactive than thianthrene but more stable than dithiirane .

Future Research Directions

-

Biological Studies: Screening for antimicrobial/anticancer activity, leveraging sulfur’s redox activity.

-

Advanced Materials: Development of conductive polymers via benzodithiete-thiophene copolymers.

-

Asymmetric Catalysis: Chiral benzodithiete ligands for enantioselective transformations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume